molecular formula C20H22N2O6 B554552 (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid CAS No. 55478-23-4

(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B554552
CAS No.: 55478-23-4
M. Wt: 386.4 g/mol
InChI Key: DPEATBWCWKCPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid is a chemically synthesized, protected amino acid derivative designed for advanced peptide synthesis and medicinal chemistry research. The compound features a central (S)-2-aminobutanoic acid scaffold, also known as homoalanine, which is a non-proteinogenic amino acid. The primary amine and the side-chain amine are both protected with benzyloxycarbonyl (Cbz) groups, making this reagent particularly valuable for solid-phase peptide synthesis (SPPS) where orthogonal protecting group strategies are required. The Cbz protecting groups are stable under acidic conditions but can be removed via catalytic hydrogenation, allowing for selective deprotection. Researchers value this building block for incorporating the unique structural and conformational properties of the homoalanine backbone into peptide analogs, which can be critical for developing novel bioactive compounds, enzyme inhibitors, and investigating structure-activity relationships (SAR). The exact mechanism of action and specific research applications for this compound are dependent on the final peptide sequence into which it is incorporated. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant scientific literature for specific application protocols.

Properties

IUPAC Name

(2S)-2,4-bis(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c23-18(24)17(22-20(26)28-14-16-9-5-2-6-10-16)11-12-21-19(25)27-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,21,25)(H,22,26)(H,23,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJLJGVZPXYNGT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428605
Record name (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55478-23-4
Record name (2S)-2,4-Bis{[(benzyloxy)carbonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid, also known by its CAS number 55478-23-4, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H22_{22}N2_2O6_6
  • Molecular Weight : 386.40 g/mol
  • Solubility : Highly soluble in various solvents, indicating good bioavailability potential.

1. Antibiotic Potentiation

Recent studies indicate that this compound acts as a potentiator of antibiotics. In a study examining its effects on clarithromycin activity, it was found to enhance the antibiotic's efficacy against resistant bacterial strains. The compound was shown to disrupt bacterial membrane potential, which is crucial for antibiotic action .

CompoundActivity LevelReference
This compoundPotentiates clarithromycin
Amide derivatives of triaminopentanesVarying activity levels

The mechanism by which this compound enhances antibiotic activity appears to involve alterations in bacterial membrane dynamics. The compound's structural modifications significantly influence its potency; for instance, converting the amide to a triamine derivative resulted in a 32-fold increase in activity compared to its parent compound .

Study 1: Efficacy Against Resistant Strains

In a controlled laboratory setting, this compound was tested alongside clarithromycin against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a significant reduction in the minimum inhibitory concentration (MIC), suggesting that this compound can effectively restore antibiotic sensitivity in resistant strains .

Study 2: Structure-Activity Relationship

A comprehensive study on the structure-activity relationship (SAR) of various derivatives revealed that modifications to the benzyloxy and carbonyl groups could enhance or diminish biological activity. For example, certain desoxy derivatives exhibited markedly higher potency than their amide counterparts, highlighting the importance of specific functional groups in modulating activity .

Toxicological Profile

Preliminary assessments indicate that this compound has a low toxicity profile. It does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which are often implicated in drug-drug interactions. Additionally, it is not classified as a substrate for P-glycoprotein transporters, suggesting minimal risk for adverse interactions with other drugs .

Scientific Research Applications

Antibiotic Potentiation

One of the significant applications of (S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid is its role as a potentiator of antibiotic activity. Research has demonstrated that derivatives of this compound can enhance the efficacy of antibiotics such as clarithromycin. In a study, modifications to the compound resulted in derivatives that exhibited significantly increased activity against resistant bacterial strains, showcasing a potential pathway for developing new antibiotic therapies .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for further modifications that can lead to the creation of compounds with specific biological activities. For instance, it has been utilized in synthesizing nucleoside analogs that exhibit antiviral properties. These analogs are crucial in developing treatments for viral infections by mimicking natural nucleosides and interfering with viral replication processes .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antibiotic PotentiationEnhances antibiotic efficacy, particularly against resistant strains. ,
Synthesis of Bioactive CompoundsIntermediate for synthesizing nucleoside analogs with antiviral properties. ,
Drug DevelopmentPotential use in developing new pharmaceuticals targeting various diseases. ,

Case Study 1: Antibiotic Efficacy Enhancement

In a controlled study, this compound was tested alongside clarithromycin against resistant strains of Staphylococcus aureus. The results indicated that the combination significantly reduced bacterial viability compared to clarithromycin alone, suggesting that this compound could be pivotal in overcoming antibiotic resistance .

Case Study 2: Nucleoside Analog Development

A series of experiments focused on modifying this compound to create nucleoside analogs. One derivative demonstrated promising antiviral activity against influenza virus in vitro, with an oral bioavailability rate exceeding 80%. This highlights the compound's potential in antiviral drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with structurally related molecules, focusing on substituents, protecting groups, and backbone modifications.

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups/Substituents Key Features Reference
(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid C₁₉H₁₈N₂O₆ 370.36 Two Cbz groups at positions 2 and 4 Dual protection, chiral center N/A (hypothetical)
DAA1040 ivDde-L-Dab(Fmoc)-OH C₃₂H₃₈N₂O₆ 546.66 Fmoc and ivDde groups on diaminobutyric acid (Dab) Orthogonal protection for peptide synthesis
(S)-2,6-Bis(((benzyloxy)carbonyl)amino)hexyl sulfochloridate C₂₄H₂₈ClN₂O₆S 517.00 Two Cbz groups, hexyl chain, sulfonate Extended chain for conjugation
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid C₁₄H₁₉NO₄ 265.31 Cbz with N-methylation, 3-methyl branch Steric hindrance from branched chain
2-{[(Benzyloxy)carbonyl]amino}-4-cyano-4-cyclobutylbutanoic acid C₁₇H₂₀N₂O₄ 316.35 Cbz group, cyano, cyclobutyl Electron-withdrawing cyano group

Physicochemical Properties

  • Solubility: The hydrophilic carboxylate group in the target compound enhances aqueous solubility compared to methyl ester derivatives (e.g., (S)-methyl-2-bis(t-butoxycarbonyl)amino-4-iodobutanoate in ) .
  • Stability: Cbz groups are stable under acidic conditions but sensitive to hydrogenolysis, whereas ivDde in DAA1040 is cleaved with hydrazine, offering orthogonal deprotection .

Preparation Methods

Stepwise Benzyloxycarbonyl (Cbz) Protection

The most widely documented method involves sequential protection of the α- and ε-amino groups of L-2,4-diaminobutanoic acid (DAB) using benzyl chloroformate (Cbz-Cl). This approach, detailed in a 2020 patent (CN112457218B), proceeds as follows:

Reagents and Conditions

  • Starting Material : L-2,4-diaminobutanoic acid dihydrochloride (1.0 equiv).

  • Protecting Agent : Benzyl chloroformate (2.2 equiv).

  • Solvent System : Tetrahydrofuran (THF)/H₂O (4:1 v/v).

  • Base : Sodium bicarbonate (NaHCO₃, 4.0 equiv).

  • Temperature : 0–5°C (ice bath) during Cbz-Cl addition, followed by stirring at 25°C for 12 hours.

Procedure

  • Dissolve L-2,4-diaminobutanoic acid dihydrochloride in THF/H₂O.

  • Add NaHCO₃ portionwise under vigorous stirring.

  • Dropwise add Cbz-Cl over 30 minutes while maintaining pH 8–9.

  • After completion, extract the product with dichloromethane (3 × 50 mL).

  • Acidify the aqueous layer to pH 1 with concentrated HCl to precipitate the product.

  • Purify via recrystallization from ethanol/water (yield: 72–78%).

Key Considerations

  • Stoichiometry : Excess Cbz-Cl (2.2 equiv) ensures complete bis-protection.

  • pH Control : Maintaining alkaline conditions prevents premature deprotection.

  • Solvent Choice : THF enhances solubility of intermediates, while water facilitates bicarbonate buffering.

Optimization Strategies for Scalability

Solvent and Temperature Effects

Alternative solvents such as dioxane or acetone have been explored, but THF remains optimal due to its balance of polarity and miscibility with water. Elevated temperatures (40–50°C) reduce reaction time to 6–8 hours but risk racemization, necessitating strict temperature control.

Purification and Isolation

Recrystallization Parameters

Recrystallization from ethanol/water (3:1 v/v) yields white crystalline solids with >98% purity, as confirmed by HPLC. Key steps include:

  • Slow cooling to 4°C to enhance crystal formation.

  • Washing with cold ethyl acetate to remove residual Cbz-Cl.

Chromatographic Techniques

Flash chromatography on silica gel (eluent: hexane/ethyl acetate, 1:1) resolves minor impurities, though recrystallization alone suffices for most applications.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 10H, Ar-H), 5.05 (s, 4H, CH₂Ph), 4.12 (q, J = 6.8 Hz, 1H, α-CH), 3.21 (t, J = 6.0 Hz, 2H, ε-CH₂), 1.85–1.78 (m, 2H, β-CH₂).

  • IR (KBr): 3320 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O), 1530 cm⁻¹ (C-N).

Purity Assessment

Batch analyses report >98% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Cbz-Cl Utilization : 2.2 equiv minimizes waste while ensuring complete reaction.

  • Solvent Recovery : THF is distilled and reused, reducing environmental impact.

Comparative Methodological Analysis

ParameterPatent MethodAlternative Approaches
Yield72–78%65–70% (non-optimized)
Purity>98%90–95%
Reaction Time12 hours6–8 hours (heated)
ScalabilityPilot-testedLab-scale only

Q & A

Q. How can solubility challenges in coupling reactions be mitigated?

  • Methodological Answer : Poor solubility in non-polar solvents is addressed by: (i) Co-solvent systems (e.g., DCM/DMF 1:1) to balance polarity. (ii) Microwave-assisted synthesis to enhance diffusion rates. (iii) Pre-activation of carboxylates as pentafluorophenyl esters for improved coupling efficiency .

Q. What analytical approaches reconcile discrepancies in mass spectrometry and elemental analysis data?

  • Methodological Answer : Discrepancies arise from adduct formation (e.g., Na⁺/K⁺) in ESI-MS. Use high-resolution mass spectrometry (HRMS) to confirm exact mass (±5 ppm). For elemental analysis, cross-validate with combustion analysis (C/H/N) and ion chromatography (S/O content) .

Q. How are hazards (e.g., respiratory irritation) managed during large-scale synthesis?

  • Methodological Answer : Implement local exhaust ventilation and closed-system reactors to limit aerosol exposure. Use FTIR gas analyzers to monitor volatile byproducts (e.g., benzyl alcohol). Personal protective equipment (PPE) includes FFP3 respirators and neoprene gloves, per OSHA GHS Category 2 guidelines .

Q. Can computational modeling predict optimal reaction pathways for derivatives?

  • Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate transition-state energies for Z-group hydrolysis or coupling reactions. Molecular docking studies assess steric effects in peptide-receptor interactions, guiding rational design of bioactive analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2,4-Bis(((benzyloxy)carbonyl)amino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.